molecular formula C13H17BrN6O B13692667 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine

Cat. No.: B13692667
M. Wt: 353.22 g/mol
InChI Key: QZYVFSCGKVORQU-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with amino, bromo, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrazine ring, followed by the introduction of the amino and bromo substituents. The final step involves the coupling of the pyrazolyl group to the pyrazine ring through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine is unique due to its specific substitution pattern and the presence of the pyrazolyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17BrN6O

Molecular Weight

353.22 g/mol

IUPAC Name

5-bromo-3-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-amine

InChI

InChI=1S/C13H17BrN6O/c1-19-4-2-9(3-5-19)20-8-10(6-17-20)21-13-12(15)16-7-11(14)18-13/h6-9H,2-5H2,1H3,(H2,15,16)

InChI Key

QZYVFSCGKVORQU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)Br

Origin of Product

United States

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